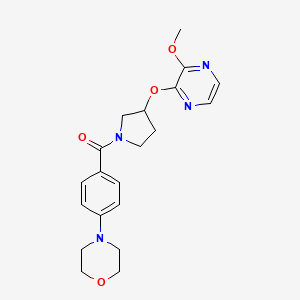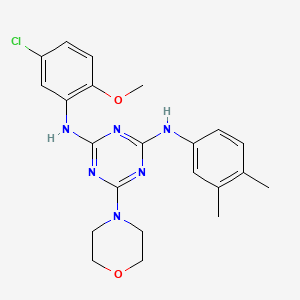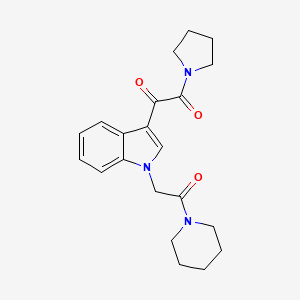
(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis and Anticonvulsant Activity
Compounds with similar structural features have been synthesized and evaluated for their anticonvulsant activities. For example, a series of 3-aminopyrroles, which share a resemblance in structural complexity and functional groups with the given compound, were synthesized and tested across various models for their anticonvulsant efficacy. These compounds demonstrated considerable activity with a notable lack of neurotoxicity, highlighting the potential of structurally complex compounds in the development of new anticonvulsant drugs (Unverferth et al., 1998).
Imaging Agents for Parkinson's Disease
Chemical compounds that include morpholino and pyrazine groups have been explored as potential PET imaging agents for neurological conditions such as Parkinson's disease. The synthesis of these compounds, including the reference standard and its precursor, involved multiple steps and showcased the compound's potential as a PET agent for imaging LRRK2 enzyme in Parkinson's disease, underscoring the importance of complex molecules in the development of diagnostic tools (Wang et al., 2017).
Inorganic Chemistry Applications
Quaternary oxovanadium(V) complexes incorporating hydrazone ligands have been synthesized, which involve complex organic structures similar to the query compound. These complexes exhibit unique solution chemistry and reductive properties, making them subjects of interest in the field of catalysis and inorganic chemistry (Mondal et al., 2009).
Antimicrobial Activity
Compounds with morpholino and pyrazine components have been synthesized and tested for their antimicrobial activity. For example, new pyridine derivatives demonstrated variable and modest activity against investigated strains of bacteria and fungi, highlighting the potential use of complex molecules in the development of new antimicrobial agents (Patel et al., 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-26-18-19(22-8-7-21-18)28-17-6-9-24(14-17)20(25)15-2-4-16(5-3-15)23-10-12-27-13-11-23/h2-5,7-8,17H,6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELGMAAUTMJFCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzoyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2565971.png)

![3-[(1E)-1-[(1H-1,2,4-triazol-3-yl)imino]ethyl]oxolan-2-one](/img/structure/B2565975.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2565976.png)
![1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565977.png)

![5-(2-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2565980.png)
![N1-(3-methoxyphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2565981.png)
![2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid](/img/structure/B2565983.png)

![(E)-2-(1-(4-cinnamylpiperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2565986.png)

![5-Nitro-6-[3-(trifluoromethyl)phenoxy]imidazo[2,1-b][1,3]thiazole](/img/structure/B2565990.png)
